

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Chloromodafinil

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Compound of Interest

Compound Name: 4-Chloro modafinil

Cat. No.: B14079687

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-Chloromodafinil (CAS No: 90280-12-9), an analog of the wakefulness-promoting agent modafinil. This document is intended for research, scientific, and drug development professionals.

Spectroscopic Data

Due to the limited availability of public spectroscopic data for 4-Chloromodafinil, the following tables present representative data based on the known structure and spectroscopic characteristics of similar modafinil analogs.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Representative ^1H NMR Data for 4-Chloromodafinil

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.60 - 7.30	m	9H	Aromatic protons
7.25	s (br)	1H	-NH ₂
6.95	s (br)	1H	-NH ₂
5.40	s	1H	-CH(Ar) ₂
3.55	d	1H	-CH ₂ -
3.35	d	1H	-CH ₂ -

Table 2: Representative ¹³C NMR Data for 4-Chloromodafinil

Chemical Shift (δ) ppm	Assignment
168.5	C=O (amide)
140.2	Aromatic C (quaternary)
138.5	Aromatic C (quaternary, C-Cl)
134.1	Aromatic C-H
130.8	Aromatic C-H
129.5	Aromatic C-H
129.2	Aromatic C-H
128.8	Aromatic C-H
128.5	Aromatic C-H
70.1	-CH(Ar) ₂
55.3	-CH ₂ -

Mass Spectrometry (MS) Data

Table 3: Representative Mass Spectrometry Data for 4-Chloromodafinil

m/z	Relative Intensity (%)	Assignment
307.04	100	[M] ⁺ (Molecular Ion for ³⁵ Cl)
309.04	32	[M+2] ⁺ (Isotope Peak for ³⁷ Cl)
244.0	45	[M - SOCH ₂ CONH ₂] ⁺
201.0	60	[C ₁₃ H ₁₀ Cl] ⁺
165.0	85	[C ₁₃ H ₉] ⁺

Experimental Protocols

Synthesis of 4-Chloromodafinil

The synthesis of 4-Chloromodafinil can be achieved through a multi-step process adapted from the synthesis of modafinil and its analogs.

Step 1: Synthesis of 2-[[[4-chlorophenyl]phenylmethyl]thio]acetic acid

- To a solution of 4-chlorobenzhydrol (1 equivalent) in trifluoroacetic acid, add thioglycolic acid (1 equivalent).
- Stir the reaction mixture at room temperature for 3-4 hours.
- Remove the trifluoroacetic acid under reduced pressure.
- Add water to the residue to precipitate the crude product.
- Filter the solid, wash with water, and dry to yield 2-[[[4-chlorophenyl]phenylmethyl]thio]acetic acid.

Step 2: Amidation to 2-[[[4-chlorophenyl]phenylmethyl]thio]acetamide

- Dissolve the carboxylic acid from Step 1 in a suitable solvent such as dichloromethane.
- Cool the solution in an ice bath and add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

- Stir the reaction mixture at room temperature for 2 hours.
- Remove the solvent and excess oxalyl chloride under reduced pressure.
- Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a cooled, concentrated solution of aqueous ammonia.
- Stir the mixture vigorously for 1 hour.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Oxidation to 4-Chloromodafinil

- Dissolve the thioacetamide from Step 2 in glacial acetic acid.
- Add hydrogen peroxide (30% aqueous solution, 1.1 equivalents) dropwise at room temperature.
- Stir the reaction mixture for 12-16 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-Chloromodafinil.

Spectroscopic Analysis

NMR Spectroscopy

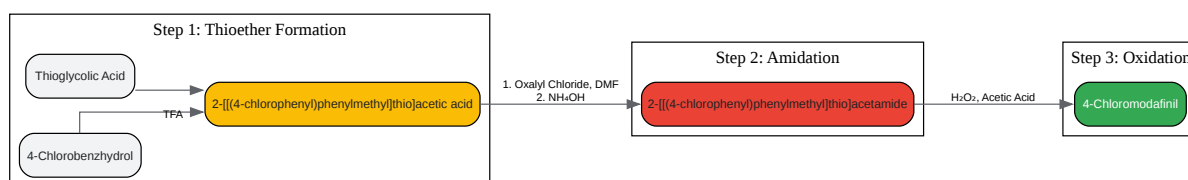
- Prepare a sample by dissolving 5-10 mg of 4-Chloromodafinil in approximately 0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

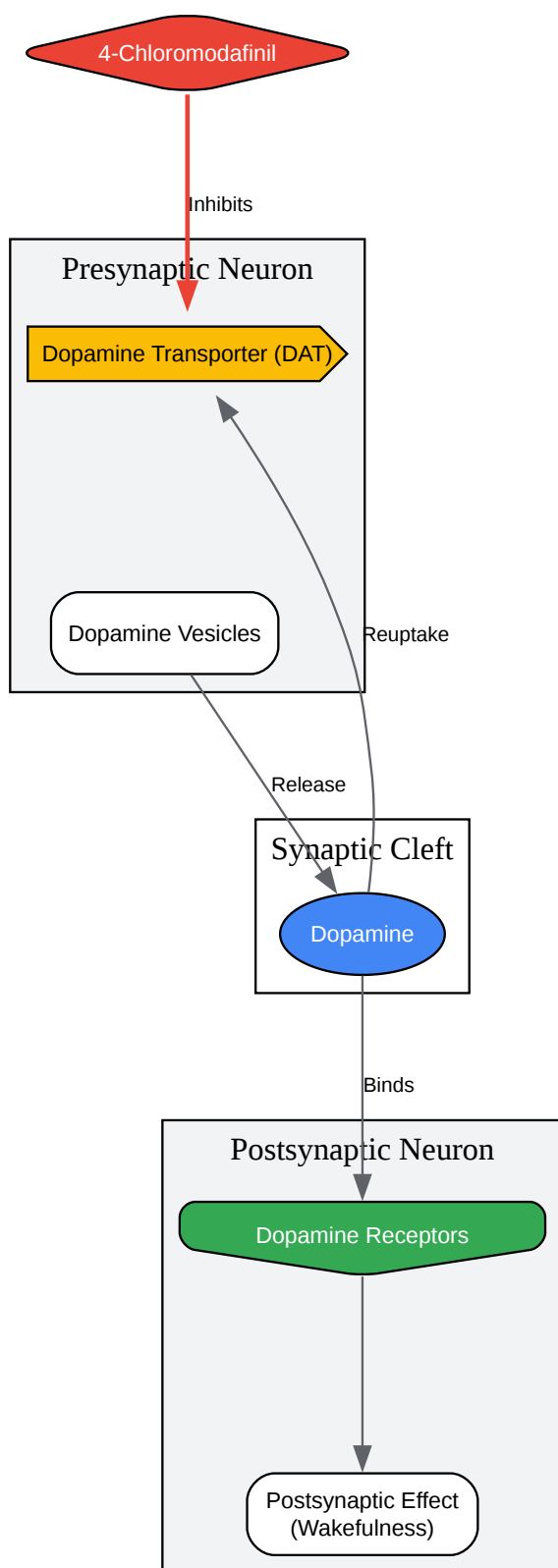
- Prepare a dilute solution of 4-Chloromodafinil in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC-MS).
- For Electron Ionization (EI) mass spectrometry, a gas chromatography (GC-MS) setup can be used.
- Acquire the mass spectrum in positive ion mode.
- Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations



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Caption: Synthetic pathway for 4-Chloromodafinil.



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Caption: Mechanism of action of modafinil analogs.

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